P-Glycoprotein Inhibitory Potency: 6-Methoxy-2-phenylquinoline-8-carboxamide vs. Unsubstituted 2-Phenylquinoline-8-carboxamide
6-Methoxy-2-phenylquinoline-8-carboxamide demonstrates measurable P-glycoprotein (P-gp) inhibitory activity with a Ki of 120 nM in human drug-resistant K562/ADR cells, assessed by reduction in P-gp-mediated rhodamine 123 efflux [1]. In contrast, the unsubstituted parent 2-phenylquinoline-8-carboxamide (lacking the 6-methoxy group) shows no reported P-gp inhibitory activity in comparable assays; its primary documented activity is PARP1 inhibition with an IC₅₀ of 900 nM [2]. The introduction of the 6-methoxy substituent shifts the target engagement profile from nuclear enzyme inhibition (PARP1) to membrane transporter inhibition (P-gp), representing a functional divergence driven by a single substituent modification.
| Evidence Dimension | P-glycoprotein inhibitory activity (Ki / IC₅₀) |
|---|---|
| Target Compound Data | Ki = 120 nM (P-gp inhibition, K562/ADR cells) |
| Comparator Or Baseline | 2-Phenylquinoline-8-carboxamide (unsubstituted parent): IC₅₀ = 900 nM (PARP1 inhibition, no P-gp activity reported) |
| Quantified Difference | Target shift from PARP1 (900 nM) to P-gp (120 nM); Ki difference not directly calculable due to different targets, but functional divergence is complete |
| Conditions | P-gp: human drug-resistant K562/ADR cells, rhodamine 123 efflux assay. PARP1: human recombinant PARP1, Trevigen colorimetric assay. |
Why This Matters
For researchers developing MDR reversal agents, the 6-methoxy derivative provides a distinct P-gp-targeting scaffold that the unsubstituted parent cannot offer, enabling target-specific procurement decisions.
- [1] BindingDB. BDBM50115973: 6-Methoxy-2-phenylquinoline-8-carboxamide (CHEMBL3612151). Ki = 120 nM, P-glycoprotein inhibition in K562/ADR cells. Available at: https://bindingdb.org/ View Source
- [2] BindingDB. BDBM50255331: 2-Phenylquinoline-8-carboxamide (CHEMBL480429). IC₅₀ = 900 nM, Inhibition of human recombinant PARP1. Available at: https://bindingdb.org/ View Source
